N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound, also known as N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,5-dimethoxybenzenesulfonamide, is a complex molecule that contains both indole and thiazole moieties . These structures are found in many bioactive compounds and have been associated with a wide range of biological activities . .
Mode of Action
The mode of action of this compound is likely related to the properties of its indole and thiazole components. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . Thiazole derivatives, on the other hand, have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and thiazole derivatives, it is likely that this compound could interact with multiple pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the wide range of biological activities associated with indole and thiazole derivatives . These could potentially include antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. Common synthetic methods include:
Condensation Reaction: This involves the reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of a catalyst such as piperidine in ethanol solvent.
Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. These methods include:
Microwave Irradiation: This technique accelerates the reaction process and improves yield.
One-Pot Multicomponent Reactions: These reactions combine multiple steps into a single process, reducing the need for purification and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or luminescent properties.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can be compared with other benzothiazole derivatives:
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S/c1-27-18-8-4-15(5-9-18)19-12-25-17(13-28-21(25)24-19)10-20(26)23-11-14-2-6-16(22)7-3-14/h2-9,12-13H,10-11H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHVQDDSJXMSIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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